molecular formula Ga3Sc2 B14585058 CID 78065946

CID 78065946

Cat. No.: B14585058
M. Wt: 299.08 g/mol
InChI Key: GHGYNOJLYJWINF-UHFFFAOYSA-N
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Description

CID 78065946 (PubChem Compound Identifier 78065946) is a chemical compound cataloged in the PubChem database. CID-based identifiers are widely used in cheminformatics to enable cross-referencing across databases, supporting research in metabolomics, environmental exposomics, and drug discovery .

Key methodologies for analyzing this compound likely involve:

  • Collision Cross-Section (CCS) measurements for structural elucidation .
  • Tandem MS (MS/MS) with collision-induced dissociation (CID) to infer fragmentation patterns .
  • Chromatographic retention data (e.g., LC-ELSD or GC-MS) for purity assessment .

Properties

Molecular Formula

Ga3Sc2

Molecular Weight

299.08 g/mol

InChI

InChI=1S/3Ga.2Sc

InChI Key

GHGYNOJLYJWINF-UHFFFAOYSA-N

Canonical SMILES

[Sc].[Sc].[Ga].[Ga].[Ga]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 78065946 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. Industrial methods may also involve the use of continuous flow reactors and other advanced technologies to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Absence of CID 78065946 in Provided Sources

The search results include multiple compounds (e.g., CID 78063516, CID 275 , and others in Tables 1–35 ), but none reference this compound. For example:

  • CID 78063516 (EVT-12653459) is discussed in, including its participation in multi-step organic reactions, but technical details (e.g., reaction conditions, yields) are unspecified.

  • Compounds in Table 1 include pyrazole and oxadiazole derivatives but lack identifiers matching this compound.

Potential Identifier Discrepancies

The query may contain a typographical error. For example:

  • CID 78063516 (mentioned in) is structurally related to sulfonamide and pyrazole derivatives, with synthesis involving N-alkylation and coupling reactions. If this compound is a variant of this compound, reaction data could involve similar steps but would require direct experimental validation.

  • The FiehnLib metabolite library lists hundreds of compounds, but none align with the requested CID.

Limitations of Available Data

The provided sources emphasize:

  • Synthesis of analogs (e.g., 1-[4-(3-{[5-(4-chlorophenyl)furan-2-yl]methylideneamino}-2,5-dioxoimidazolidin-1-yl)butyl]-4-methylpiperazine-1,4-diium dichloride ), which involve N-alkylation and hydrogen-bonded crystal structures.

  • Physical properties (e.g., molecular weight, solubility) and biological activity for other compounds , but no reaction mechanisms or kinetic data.

Recommendations for Further Research

To obtain reaction-specific data for this compound:

  • Verify the CID using the EPA Chemicals Dashboard , which allows exact or substring searches for identifiers, linked substances, and related compounds.

  • Consult peer-reviewed journals or patent databases for synthetic pathways involving structurally similar compounds (e.g., pyrazole sulfonamides or oxadiazoles).

  • Perform experimental studies to characterize the compound’s reactivity, including:

    • Multi-step synthesis (e.g., coupling, alkylation, or cyclization reactions).

    • Kinetic profiling (e.g., reaction rates, catalytic efficiency).

Example Reaction Table for Hypothetical Pathways

If this compound shares structural motifs with CID 78063516, potential reactions might include:

Reaction TypeConditionsExpected ProductsKey References
N-AlkylationDMF, K₂CO₃, 353–373 KPiperazine or sulfonamide adducts
SulfonylationThiophene-2-carboxylate, RTSulfonamide-linked heterocycles
CyclizationAcid catalysis, refluxOxadiazole or pyrazole cores

Scientific Research Applications

CID 78065946 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of CID 78065946 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Structural Similarity : this compound shares a benzothiophene core with bromine and carboxylic acid substituents, akin to 7-bromobenzo[b]thiophene-2-carboxylic acid .

Spectroscopic and Chromatographic Differentiation

Using methodologies from and :

  • MS/MS Fragmentation : Brominated analogs (e.g., this compound) may show distinct fragment ions (e.g., loss of Br⁻ or CO₂) compared to methyl-substituted derivatives.
  • LC-ESI-MS Retention Times : Bromine’s electronegativity increases retention time relative to methyl groups in reversed-phase chromatography .

Research Implications and Limitations

Challenges

  • Data Availability : PubChem entries for this compound lack experimental validation (e.g., NMR, XRD), limiting mechanistic studies .
  • Toxicity Uncertainties : CYP1A2 inhibition requires in vivo validation to assess clinical relevance .

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